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Compound of Interest

Compound Name: 3-lodo-5-nitropyridin-2-amine

cat. No.: B1312864

An In-Depth Technical Guide to 3-lodo-5-nitropyridin-2-amine: Properties, Synthesis, and
Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of
many therapeutic agents. Among these, the pyridine scaffold is a privileged structure, present
in a significant percentage of FDA-approved drugs.[1] The strategic functionalization of this ring
system allows for the fine-tuning of molecular properties essential for biological activity. 3-lodo-
5-nitropyridin-2-amine is a highly functionalized pyridine derivative that serves as a versatile
and powerful building block for the synthesis of complex molecules.

The presence of three distinct functional groups—an iodo, a nitro, and an amine—on the
pyridine core provides multiple reactive handles for chemical modification. The electron-
withdrawing nature of the nitro group significantly influences the ring's electronics, while the
iodo group is an excellent leaving group for cross-coupling reactions, and the amino group
offers a site for nucleophilic chemistry.[2] This guide, intended for researchers, scientists, and
drug development professionals, provides a comprehensive technical overview of 3-iodo-5-
nitropyridin-2-amine, covering its physicochemical properties, a validated synthetic protocol,
key applications in drug discovery, and essential safety protocols.

Part 1: Physicochemical Properties and
Characterization
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The utility of a synthetic building block begins with a thorough understanding of its fundamental
properties. 3-lodo-5-nitropyridin-2-amine is a solid at room temperature with a molecular
structure primed for diverse chemical transformations.

Key Properties Summary

The essential physicochemical data for 3-lodo-5-nitropyridin-2-amine are summarized below.
These values are critical for reaction planning, dosage calculations, and analytical
characterization.

Property Value Source(s)
Molecular Formula CsHalN3O:2 [3114]
Molecular Weight 265.01 g/mol [31[41[5]
IUPAC Name 3-lodo-5-nitropyridin-2-amine [3]

CAS Number 25391-56-4 [3]41[6]
Synonyms 3-lodo-5-nitro-2-pyridinamine [3]

Exact Mass 264.93482 Da [5]

_ _ 215-219 °C (for isomer 5-iodo-
Melting Point _ » _ [71[8]
3-nitropyridin-2-amine)

XLogP3 15 [5]

Structural Analysis and Reactivity

The arrangement of functional groups on the pyridine ring dictates the molecule's reactivity:

e Amino Group (-NH2): Acts as an activating, ortho-, para-director in electrophilic substitutions
and serves as a primary nucleophile.

e Nitro Group (-NO2): A strong deactivating, meta-directing group that withdraws electron
density from the ring, making it more susceptible to nucleophilic aromatic substitution under
certain conditions.
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e lodo Group (-1): The key functional handle for introducing molecular complexity. Its position
allows for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g.,
Suzuki, Sonogashira, Buchwald-Hartwig), which are cornerstones of modern drug synthesis.

[9]

Standard Characterization Workflow

Confirming the identity, purity, and structure of 3-lodo-5-nitropyridin-2-amine is paramount. A
typical analytical workflow involves a combination of chromatographic and spectroscopic
techniques. While specific spectral data is proprietary to manufacturers, documentation for this
compound and its isomers confirms the availability of NMR, HPLC, and LC-MS data for
verification.[6][10]
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Caption: Standard workflow for the analytical characterization of 3-lodo-5-nitropyridin-2-

amine.

Part 2: Synthesis and Mechanistic Insights
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While 3-lodo-5-nitropyridin-2-amine is commercially available, understanding its synthesis
provides crucial insights into potential impurities and scale-up strategies. The synthesis of the
related isomer, 2-amino-5-iodo-3-nitropyridine, involves the direct iodination of a nitropyridine
precursor.[8] A similar strategy of electrophilic iodination can be applied.

Proposed Synthetic Pathway

The most logical precursor for the synthesis is 2-amino-5-nitropyridine, which can be selectively
iodinated at the C3 position. The amino group is a strong activating group that directs
electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already
occupied by the nitro group, the iodination is directed to the C3 position.

2-Amino-5-nitropyridine Iodinating Agent

(Precursor) (e.g., NIS, I2/HIO3)

Electrophilic Aromatic Substitution
(Iodination)

3-lodo-5-nitropyridin-2-amine

(Final Product)

Click to download full resolution via product page
Caption: Proposed synthetic pathway for 3-lodo-5-nitropyridin-2-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of substituted pyridines.
[8][11]

Objective: To synthesize 3-lodo-5-nitropyridin-2-amine via electrophilic iodination of 2-amino-
5-nitropyridine.

Reagents and Materials:
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e 2-Amino-5-nitropyridine (1.0 eq)

¢ N-lodosuccinimide (NIS) (1.1 eq)
 Sulfuric Acid (concentrated)

o Acetonitrile (solvent)

o Sodium thiosulfate solution (saturated)
e Sodium bicarbonate solution (saturated)
o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate

* Round-bottom flask, magnetic stirrer, ice bath, separation funnel, rotary evaporator
Procedure:

e Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-nitropyridine (e.g., 10.0
g) in acetonitrile (100 mL). Cool the flask in an ice bath to 0 °C with stirring.

 Acidification: Slowly add concentrated sulfuric acid (e.g., 20 mL) dropwise to the solution,
ensuring the temperature remains below 10 °C. Causality: The strong acid protonates the
pyridine nitrogen, further deactivating the ring to prevent over-iodination and helps to control
the reaction's regioselectivity.

 lodination: Add N-lodosuccinimide (NIS) portion-wise over 30 minutes. Causality: NIS is a
mild and effective source of the electrophilic iodine (1*). Portion-wise addition helps to control
the reaction exotherm.

e Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed (typically 2-4 hours).
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o Workup: Carefully pour the reaction mixture over crushed ice (approx. 200 g).

e Quenching: Add saturated sodium thiosulfate solution until the dark iodine color disappears.
Causality: This step removes any unreacted iodine from the mixture.

o Neutralization: Basify the aqueous solution by slowly adding saturated sodium bicarbonate
solution until the pH is ~8. A precipitate should form.

o Extraction: Extract the product into ethyl acetate (3 x 100 mL).

e Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over
anhydrous magnesium sulfate.

« Purification: Filter the drying agent and concentrate the organic phase under reduced
pressure using a rotary evaporator. The crude product can be purified by recrystallization
from an ethanol/water mixture or by column chromatography on silica gel to yield the final
product.

Part 3: Applications in Drug Development

3-lodo-5-nitropyridin-2-amine is not an active pharmaceutical ingredient (API) itself but a
crucial intermediate. Its value lies in its pre-functionalized structure, which allows for the rapid
construction of complex molecular architectures, a process known as scaffold-based drug
design.[2]

The Power of Three Reactive Sites

The molecule's design enables a logical, stepwise approach to building complex drug
candidates.
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Caption: Key reaction handles on 3-lodo-5-nitropyridin-2-amine for drug development.

e lodo Group (Cross-Coupling): This is arguably the most valuable feature. It allows for the
attachment of various aryl, heteroaryl, or alkyl groups via well-established palladium-
catalyzed reactions. This is fundamental for exploring the Structure-Activity Relationship

(SAR) of a lead compound.

» Nitro Group (Reduction & Functionalization): The nitro group can be easily reduced to a
primary amine using standard conditions (e.g., SnClz, H2/Pd-C). This unmasks a new
nucleophilic site, creating a diaminopyridine derivative that can be used for further
derivatization or for constructing fused heterocyclic systems like imidazopyridines.

» Amino Group (Derivatization): The existing primary amine can be acylated, alkylated, or used
as a nucleophile in cyclization reactions.

This trifecta of reactivity makes the compound a valuable starting material for libraries of
compounds, accelerating the hit-to-lead process in drug discovery. Its utility as a precursor for
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azaindole chemistry highlights its importance in synthesizing compounds with proven biological
relevance.[3]

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific,
comprehensive SDS for 3-lodo-5-nitropyridin-2-amine is not publicly available, data from
closely related nitropyridine and iodo-pyridine compounds provide a strong basis for a robust
safety protocol.[5][12][13]

Hazard Identification and Precautions

Based on analogous structures, the compound should be handled as hazardous.

GHS Classification .
Hazard Class o Precautionary Measures
(Anticipated)

H302+H332: Harmful if
Acute Toxicity Category 4 (Oral, Inhalation) swallowed or if inhaled. P264,
P270, P261, P271.

H315: Causes skin irritation.

Skin Irritation Category 2
P280.[5]
o H319: Causes serious eye
Eye Irritation Category 2 o
irritation. P280.[5]
] o H360: May damage fertility or
Reproductive Toxicity Category 1B (Suspected)

the unborn child. P201, P202.

Personal Protective Equipment (PPE):

» Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

e Eye Protection: Use chemical safety goggles or a face shield.

o Skin and Body Protection: Wear a lab coat. Ensure safety showers are accessible.
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o Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. Avoid
creating dust.

Storage and Handling

o Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12] Consider
storage under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[7]

e Handling: Avoid contact with skin, eyes, and clothing.[12][14] Do not breathe dust. Wash
hands thoroughly after handling.

Conclusion

3-lodo-5-nitropyridin-2-amine is more than just a chemical reagent; it is a strategic tool for
molecular architects in the field of drug discovery. Its well-defined reactive sites—the versatile
iodo group for cross-coupling, the transformable nitro group, and the nucleophilic amino group
—provide a reliable and logical pathway for the synthesis of complex, biologically active
molecules. By understanding its properties, synthesis, and reactivity, researchers can leverage
this powerful building block to accelerate the development of next-generation therapeutics.
Adherence to strict safety protocols is essential to harnessing its full potential responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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